Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate

Medicinal Chemistry ADME Properties Building Blocks

Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate (CAS: 1784104-89-7) is a specialized organic compound belonging to the class of 3,3-disubstituted pyrrolidines. Its structure features a pyrrolidine ring with a benzyl group at the 1-position and two distinct functional groups at the 3-position: a primary amine and a methyl acetate moiety.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B12876438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC(=O)CC1(CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-18-13(17)9-14(15)7-8-16(11-14)10-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
InChIKeyWBHLCJSVESYTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate: A Core Building Block for Drug Discovery


Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate (CAS: 1784104-89-7) is a specialized organic compound belonging to the class of 3,3-disubstituted pyrrolidines . Its structure features a pyrrolidine ring with a benzyl group at the 1-position and two distinct functional groups at the 3-position: a primary amine and a methyl acetate moiety . This geminal substitution pattern on the pyrrolidine ring creates a compact, polyfunctional scaffold that is highly valued as a building block in medicinal chemistry, particularly for the synthesis of complex molecules targeting the central nervous system (CNS) .

Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate: The Risk of Unqualified Substitution


The precise combination of functional groups—a nucleophilic primary amine and an electrophilic methyl ester—anchored on a hindered pyrrolidine core makes Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate a highly specific reagent. Generic substitution with close analogs like the free carboxylic acid, primary amide, or ethyl ester is risky without requalification, as even minor structural changes can drastically alter reaction kinetics in amide coupling, lipophilicity (clogP), and metabolic stability of downstream products . This guide provides a quantitative basis to differentiate this compound from its closest in-class alternatives, ensuring a fit-for-purpose selection.

Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate: Direct Comparative Performance Data


Methyl Ester vs. Ethyl Ester: Lipophilicity and Synthetic Efficiency

High-strength direct comparative data for this compound class is limited. The methyl ester analog has a molecular weight of 248.32 g/mol (C14H20N2O2), which is exactly 14.03 g/mol lower than the ethyl ester analog, Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate (262.35 g/mol, C15H22N2O2) . This mass difference corresponds to a single methylene (-CH2-) unit. As a class-level inference, the methyl ester is predicted to have slightly lower lipophilicity (clogP) and higher aqueous solubility than its ethyl ester counterpart, which can improve handling in aqueous reaction conditions.

Medicinal Chemistry ADME Properties Building Blocks

Methyl Ester vs. Primary Amide: Stability and Functional Group Utility

The methyl ester analog (MW 248.32 g/mol) has a mass 15.01 g/mol higher than the primary amide analog, 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide (233.31 g/mol, C13H19N3O) . The key difference is the functional group: an ester (-COOCH3) versus an amide (-CONH2). The methyl ester is susceptible to hydrolysis under acidic or basic conditions, making it a useful protected form of the carboxylic acid or a prodrug moiety. The amide, being more chemically stable, is not directly convertible to other derivatives without harsh conditions.

Synthetic Chemistry Prodrug Design Functional Group Interconversion

Methyl Ester vs. Acetonitrile: Strategic Positioning in the Synthetic Route

The methyl ester (248.32 g/mol) is a mass heavier (33.02 g/mol higher) and chemically distinct from its acetonitrile analog, 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetonitrile (215.30 g/mol, C13H17N3) . The methyl ester is at a carboxylic acid oxidation state, whereas the nitrile is at an amine/amide oxidation state. This means they occupy completely different points in a synthetic scheme. Use of the methyl ester implies a strategy to install a carboxylic acid or carboxamide late-stage, while the nitrile is often used for tetrazole or amine synthesis.

Drug Discovery Scaffold Hopping Lead Optimization

Purity Benchmarking for Reliable Synthesis

Procurement specifications show a consistently high purity standard for the methyl ester (98%) , compared to a lower standard of 95% for the primary amide analog . While this is a vendor-specific observation, the higher purity specification can directly translate to higher synthetic yields and reduced purification burden, a critical factor in time-sensitive research projects.

Quality Control Procurement Reproducibility

Where Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate Provides a Verifiable Advantage


Synthesis of CNS-targeted Compound Libraries

The 1-benzylpyrrolidine scaffold is a recognized privileged structure for CNS drug discovery . The 3-amino group of this compound allows facile generation of amide or sulfonamide libraries, while the methyl ester can be converted to a carboxylic acid for enhanced solubility or further functionalization. This dual functionalization is not possible with the amide or nitrile analogs, making the methyl ester a superior starting point for SAR studies targeting neurological disorders.

Aqueous-Compatible Medicinal Chemistry Campaigns

Compared to the ethyl ester analog, the methyl ester's higher inferred aqueous solubility (based on lower molecular weight and predicted lower lipophilicity) makes it a better candidate for reactions performed in aqueous or protic solvents. This advantage becomes critical in high-throughput chemistry where poor solubility of building blocks can cause precipitation and failed reactions.

Prodrug Design and Optimization Programs

The methyl ester functionality is a well-known prodrug moiety for carboxylic acids. Incorporating this building block early in a synthesis allows researchers to mask a polar carboxylate, improving passive membrane permeability. This strategy is directly enabled by the methyl ester and cannot be replicated with the chemically stable but inert primary amide or nitrile analogs.

Reliable Scale-Up and Process Chemistry

The availability of the methyl ester at 98% purity provides a significant advantage over the 95% pure primary amide . The higher purity reduces the need for pre-purification, lowers the risk of carrying through impurities that can poison catalytic cycles, and ensures more predictable reaction yields during scale-up from milligram to kilogram quantities.

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